molecular formula C8H12ClN3O4 B12777711 Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- CAS No. 80687-32-7

Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L-

Cat. No.: B12777711
CAS No.: 80687-32-7
M. Wt: 249.65 g/mol
InChI Key: KSJBRRBPOXIMQX-LURJTMIESA-N
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Description

Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is a compound belonging to the class of nitrosoureas, which are known for their alkylating properties. These compounds are primarily used in cancer treatment due to their ability to modify DNA covalently, leading to cell death. Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- has shown promise in various scientific research applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the reaction of L-proline with 2-chloroethyl isocyanate and sodium nitrite under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reagents, are optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L-, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the generation of reactive intermediates that can alkylate DNA. This leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death. The compound also releases nitric oxide, which can further enhance its cytotoxic effects . The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is unique among nitrosoureas due to its proline moiety, which can influence its biological activity and pharmacokinetic properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications .

Properties

CAS No.

80687-32-7

Molecular Formula

C8H12ClN3O4

Molecular Weight

249.65 g/mol

IUPAC Name

(2S)-1-[2-chloroethyl(nitroso)carbamoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H12ClN3O4/c9-3-5-12(10-16)8(15)11-4-1-2-6(11)7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1

InChI Key

KSJBRRBPOXIMQX-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)N(CCCl)N=O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)N(CCCl)N=O)C(=O)O

Origin of Product

United States

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